ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate
CAS No.: 2760415-29-8
Cat. No.: VC11989844
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2760415-29-8 |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12) |
| Standard InChI Key | RODZQPHFRPILPS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=NN1)N)C2CC2 |
| Canonical SMILES | CCOC(=O)C1=C(C(=NN1)N)C2CC2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₁₃N₃O₂, with a molar mass of 195.22 g/mol. Its IUPAC name, ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate, reflects the functional groups: an amino group at position 3, a cyclopropyl ring at position 4, and an ethyl ester at position 5. The SMILES notation (CCOC(=O)C1=C(C(=NN1)N)C2CC2) and InChIKey (RODZQPHFRPILPS-UHFFFAOYSA-N) provide precise structural descriptors.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2760415-29-8 |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| SMILES | CCOC(=O)C1=C(C(=NN1)N)C2CC2 |
| InChIKey | RODZQPHFRPILPS-UHFFFAOYSA-N |
Structural Implications
The cyclopropyl group introduces steric hindrance and electronic effects, influencing the molecule’s conformational stability and binding affinity to biological targets . The ethyl ester enhances solubility in organic solvents, facilitating synthetic modifications.
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves cyclocondensation reactions under controlled conditions. For example, a cyclopropyl-substituted hydrazine may react with a β-keto ester to form the pyrazole core. Catalysts such as acetic acid or p-toluenesulfonic acid are employed to optimize yields.
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazole derivatives are prominent in kinase inhibitor development. The 3-amino group in ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites . In cellular assays, similar compounds exhibit EC₅₀ values as low as 33 nM for CDK16, a kinase implicated in breast and prostate cancers .
Antibacterial and Anti-Inflammatory Effects
The cyclopropyl group enhances metabolic stability, prolonging the compound’s interaction with bacterial enzymes or inflammatory mediators. Studies on related pyrazoles demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
Research Findings and Applications
Medicinal Chemistry
In a 2022 study, pyrazole-based inhibitors derived from this scaffold induced G2/M cell cycle arrest at concentrations of 10–100 nM, highlighting antitumor potential . Structural analogs with cyclopropyl groups showed improved selectivity over CDK2 and GSK3β, reducing off-target effects .
Agrochemical Applications
Pyrazole derivatives are integral to insecticide development. For instance, chlorantraniliprole, a commercial insecticide, shares a pyrazole core modified with halogenated substituents . Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate could serve as a precursor for analogous agrochemicals due to its synthetic versatility.
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